

# Encenicline Hydrochloride: A Technical Guide for Cognitive Enhancement Research

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Compound of Interest		
Compound Name:	Encenicline Hydrochloride	
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## **Executive Summary**

Encenicline hydrochloride (formerly EVP-6124) is a selective partial agonist of the  $\alpha$ -7 nicotinic acetylcholine receptor ( $\alpha$ 7-nAChR) that was investigated for its potential to treat cognitive impairment associated with schizophrenia and Alzheimer's disease.[1][2] As a modulator of a key receptor in the cholinergic system implicated in cognitive processes, encenicline garnered significant interest.[1][2] Preclinical studies demonstrated its ability to penetrate the blood-brain barrier and improve memory performance in animal models.[1] Subsequent clinical trials in both schizophrenia and Alzheimer's disease showed initial promising results in improving cognitive function.[3][4] However, the development of encenicline was ultimately discontinued due to the failure to meet primary endpoints in pivotal Phase III trials for schizophrenia and the emergence of serious gastrointestinal side effects in Alzheimer's disease trials.[5] This guide provides a comprehensive technical overview of encenicline, summarizing its pharmacological profile, key experimental data, and the methodologies employed in its evaluation.

### **Mechanism of Action**

Encenicline acts as a selective partial agonist at the  $\alpha$ 7-nAChR.[1][2] The  $\alpha$ 7-nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for learning and memory, such as the hippocampus and cortex.[6] Upon binding, encenicline modulates the receptor's



activity, leading to an influx of calcium ions. This calcium influx triggers a cascade of downstream signaling events implicated in synaptic plasticity and cognitive function.[7][8]

Key signaling pathways activated by  $\alpha$ 7-nAChR stimulation include the MAPK/ERK and PI3K/Akt pathways, which in turn lead to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein).[6] Phosphorylated CREB plays a critical role in the expression of genes involved in long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[1][6]

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### **Quantitative Data**

**Receptor Binding Affinity** 

Compound	Receptor	Assay Type	Ki (nM)	Reference
Encenicline	Human α7- nAChR	In vitro homogenate binding assay with <sup>3</sup> H-NS14492	0.194	[9][10]

### Preclinical Pharmacokinetics (Rats, Oral Administration)

Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/mL)	Brain:Plas ma Ratio (at Tmax)	Reference
0.3	~15	1-4	Not Reported	~2	[11]

# Clinical Pharmacokinetics (Healthy Volunteers, Single Oral Dose)



Dose (mg)	Cmax (ng/mL) [mean range]	AUC0-∞ (ng·h/mL) [mean range]	T1/2 (h)	Reference
1	0.59	45.6	50-65	[11][12]
3.5	Not Reported	Not Reported	50-65	[12]
7	Not Reported	Not Reported	50-65	[12]
20	Not Reported	Not Reported	50-65	[12]
60	Not Reported	Not Reported	50-65	[12]
180	100	8890	50-65	[12][13]

## Clinical Efficacy in Schizophrenia (Phase II Study)

A 12-week, randomized, double-blind, placebo-controlled study in 317 patients with schizophrenia on stable atypical antipsychotics.[3][14]



Endpoint	Encenicline 0.27 mg vs. Placebo	Encenicline 0.9 mg vs. Placebo	Reference
Primary: CogState Overall Cognition Index (OCI)	LS Mean Difference: 0.117 (p=0.034, Cohen's d=0.257)	LS Mean Difference: 0.042 (p=0.255, Cohen's d=0.093)	[14]
Secondary: Schizophrenia Cognition Rating Scale (SCoRS) Total Score	Not Significant (p=0.970, Cohen's d=0.01)	Significant Improvement (p=0.011, Effect Size=0.36)	[3]
Secondary: PANSS Negative Subscale	Not Significant	Significant Improvement (p=0.028, Cohen's d=0.33)	
Secondary: PANSS Cognition Impairment Domain	Not Significant (p=0.186, Cohen's d=0.19)	Significant Improvement (p=0.0098, Cohen's d=0.40)	[15]

### Clinical Efficacy in Alzheimer's Disease (Phase II Study)

A 24-week, randomized, double-blind, placebo-controlled study in 409 patients with mild to moderate Alzheimer's disease on stable acetylcholinesterase inhibitor therapy.[5]



Dose	Primary Outcome (ADAS-Cog)	Secondary Outcomes	Reference
0.3 mg/day	Met primary endpoint (dose-dependent improvement)	Dose-dependent improvements in attention, verbal and language fluency, and executive function.	[5]
1 mg/day	Met primary endpoint (dose-dependent improvement)	Dose-dependent improvements in attention, verbal and language fluency, and executive function.	[5]
2 mg/day	Met primary endpoint (dose-dependent improvement)	Dose-dependent improvements in attention, verbal and language fluency, and executive function.	[5]

# Experimental Protocols Preclinical: Novel Object Recognition (NOR) Task in Rats

The NOR task is a widely used behavioral assay to assess learning and memory in rodents. The protocol generally involves the following steps:

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- Habituation: Rats are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) for 2-3 consecutive days to acclimate to the environment.
- Training/Sample Phase: On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 3-5 minutes).



- Retention Interval: The rat is returned to its home cage for a defined period, which can range from minutes to 24 hours or longer, to assess short-term or long-term memory, respectively.
- Testing/Choice Phase: The rat is returned to the arena, where one of the original objects is replaced with a novel object. The time spent exploring each object is recorded for a set duration (e.g., 3-5 minutes).
- Data Analysis: A discrimination index is calculated as: (Time exploring novel object Time exploring familiar object) / (Total exploration time). A positive discrimination index indicates that the rat remembers the familiar object and preferentially explores the novel one.

For studies involving pharmacological agents like scopolamine (to induce a cognitive deficit) and a test compound like encenicline, the drugs are administered at specific time points before the training or testing phase.

### **Clinical: Cognitive Assessment Batteries**

The MCCB is a standardized set of 10 tests designed to assess cognitive function in individuals with schizophrenia across seven key domains.[16][17] The battery takes approximately 60-90 minutes to administer.[16][18]

- Speed of Processing:
  - Brief Assessment of Cognition in Schizophrenia (BACS): Symbol Coding
  - Category Fluency: Animal Naming
  - Trail Making Test: Part A
- Attention/Vigilance:
  - Continuous Performance Test Identical Pairs (CPT-IP)
- Working Memory:
  - Wechsler Memory Scale (WMS-III): Spatial Span
  - Letter-Number Span



- Verbal Learning:
  - Hopkins Verbal Learning Test Revised (HVLT-R)
- · Visual Learning:
  - Brief Visuospatial Memory Test Revised (BVMT-R)
- · Reasoning and Problem Solving:
  - Neuropsychological Assessment Battery (NAB): Mazes
- Social Cognition:
  - Mayer-Salovey-Caruso Emotional Intelligence Test (MSCEIT): Managing Emotions

The CogState battery is a computer-based assessment of cognition that is designed for repeated measures and has been used in clinical trials for schizophrenia and Alzheimer's disease.[8][19] It includes a series of card-based tasks that assess various cognitive domains. [20] The Cogstate Schizophrenia Battery (CSB) was developed to meet the same consensus requirements as the MCCB but with a reduced administration time.[8][19]

### Conclusion

Encenicline hydrochloride represented a targeted approach to cognitive enhancement by modulating the  $\alpha$ 7-nAChR. While it showed promise in early-phase clinical trials, its development was halted. The data and methodologies presented in this guide offer valuable insights for researchers in the field of cognitive neuroscience and drug development. The challenges encountered during the clinical development of encenicline, particularly regarding efficacy in late-stage trials and adverse event profiles, underscore the complexities of translating preclinical findings to clinical success in the pursuit of cognitive enhancers. Future research in this area may benefit from a deeper understanding of the nuanced roles of  $\alpha$ 7-nAChR signaling in different patient populations and the development of more refined patient selection and outcome measurement strategies.



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